molecular formula C19H15Cl2N3O2 B2633913 N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2178773-78-7

N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2633913
CAS RN: 2178773-78-7
M. Wt: 388.25
InChI Key: FAOOCYZMTSBBEB-UHFFFAOYSA-N
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Description

N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide, also known as Bpy-DCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Bpy-DCPA is a complex compound that consists of a bipyridine ligand, which is attached to a dichlorophenoxyacetamide moiety. The compound has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for various scientific research applications.

Scientific Research Applications

Structural and Bioactivity Studies

Complexes involving derivatives similar to "N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide" have been prepared and characterized, revealing insights into their structural and antimicrobial properties. For example, copper complexes with commercial auxin herbicides and antimicrobial agents like 2,2′-bipyridine demonstrate significant antimicrobial efficiency when bipyridine is present, suggesting potential in bioactivity enhancement and structural applications in agriculture and medicine (Psomas et al., 1998).

Pesticide Potential

Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to "this compound", have been characterized for their potential as pesticides. X-ray powder diffraction studies of these organic compounds suggest their applicability in developing new pesticidal formulations, indicating their importance in agricultural chemistry (Olszewska et al., 2008).

Anticancer and Anti-inflammatory Prospects

The synthesis and structural elucidation of related N-aryl-2,4-dichlorophenoxyacetamide derivatives, including in silico modeling for anticancer activity, highlight the potential therapeutic applications of these compounds. Such studies lay the groundwork for exploring the anticancer and anti-inflammatory capabilities of structurally related compounds, emphasizing their potential in drug development and therapeutic applications (Sharma et al., 2018).

Corrosion Inhibition

Amidation reaction-derived 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which share a similar structural framework with "this compound", have been investigated for their corrosion prevention efficiencies. These studies suggest that such compounds could serve as effective corrosion inhibitors, providing valuable insights into their application in materials science and engineering (Yıldırım & Cetin, 2008).

Enzymatic Inhibition

Research into the α-glucosidase inhibitory activity of derivatives related to "this compound" suggests potential applications in managing diabetes through the modulation of enzymatic activity. This line of research indicates the compound's relevance in therapeutic applications aimed at metabolic disorders (Koppireddi et al., 2014).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-16-3-4-18(17(21)7-16)26-12-19(25)24-9-13-6-15(11-23-8-13)14-2-1-5-22-10-14/h1-8,10-11H,9,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOOCYZMTSBBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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